Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride
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Overview
Description
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride is a synthetic organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a phenethylamine backbone with specific substitutions, including a methoxy group and trimethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenethylamine as the core structure.
Methoxylation: Introduction of a methoxy group (-OCH3) at the 2-position of the phenethylamine ring.
Methylation: Addition of methyl groups (-CH3) at the N, alpha, and 5-positions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.
Pathways Involved: It regulates monoamine neurotransmission, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Comparison with Similar Compounds
Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride can be compared with other similar compounds in the phenethylamine class:
Phenethylamine: The parent compound with no substitutions.
Methoxyphenethylamine: Phenethylamine with a methoxy group at different positions.
Trimethylphenethylamine: Phenethylamine with methyl groups at different positions.
Uniqueness
The unique combination of methoxy and trimethyl substitutions in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
92722-93-5 |
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Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-5-6-12(14-4)11(7-9)8-10(2)13-3;/h5-7,10,13H,8H2,1-4H3;1H |
InChI Key |
VNGCUASVACQRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C)NC.Cl |
Origin of Product |
United States |
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